molecular formula C15H18FNO3S2 B2529239 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034328-54-4

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No. B2529239
CAS RN: 2034328-54-4
M. Wt: 343.43
InChI Key: QUGCKWCUTOTANY-UHFFFAOYSA-N
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Description

“3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H18FNO3S2 and a molecular weight of 343.43. It contains a thiophene group, which is a five-membered heteroaromatic compound containing a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene group, a benzenesulfonamide group, and a fluoro group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Kynurenine 3-Hydroxylase Inhibitors : Compounds including benzenesulfonamide derivatives have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, potentially allowing investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Cyclooxygenase-2 Inhibitory Properties

  • COX-2 Inhibitors : A series of compounds having a substituted benzenesulfonamide moiety showed selectivity and potency for COX-2 inhibition in vitro, indicating their potential as anti-inflammatory agents (Pal et al., 2003).

Cytotoxicity and Carbonic Anhydrase Inhibition

  • Anticancer Activity : Some benzenesulfonamide derivatives exhibited cytotoxic activities and inhibited carbonic anhydrase, suggesting their utility in anti-tumor activity studies (Gul et al., 2016).

Photosensitizer for Cancer Treatment

  • Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, important for Type II mechanisms in the treatment of cancer (Pişkin et al., 2020).

Fluorometric "Turn-off" Sensing

  • Mercury Ion Detection : A novel benzenesulfonamide-based pyrazoline derivative was used for selective fluorometric "turn-off" sensing of Hg^2+ ions, highlighting its potential in environmental monitoring (Bozkurt & Gul, 2018).

Future Directions

Thiophene and its derivatives, including this compound, have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S2/c16-13-3-1-4-14(11-13)22(19,20)17-8-6-12(7-9-18)15-5-2-10-21-15/h1-5,10-12,17-18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCKWCUTOTANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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